molecular formula C20H20N6O2 B11148638 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B11148638
M. Wt: 376.4 g/mol
InChI Key: HOPDQMDVSIGVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique combination of an indole moiety, a phenyl group, and a tetrazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the methoxy group and the ethyl chain.

The next step involves the introduction of the phenyl group and the tetrazole ring. This can be achieved through a series of substitution reactions, where the appropriate reagents and catalysts are used to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the indole moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups or other reducible functionalities in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and phenyl moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The phenyl and tetrazole groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: This compound is a plant hormone that plays a crucial role in plant growth and development.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C20H20N6O2/c1-28-18-9-5-8-17-16(18)10-12-25(17)13-11-21-20(27)19(26-14-22-23-24-26)15-6-3-2-4-7-15/h2-10,12,14,19H,11,13H2,1H3,(H,21,27)

InChI Key

HOPDQMDVSIGVLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C(C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.